molecular formula C11H12Cl2N2 B2806603 5,6-Dichlorogramine CAS No. 121872-64-8

5,6-Dichlorogramine

Cat. No. B2806603
M. Wt: 243.13
InChI Key: UOSKXEVWJSTQAG-UHFFFAOYSA-N
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Patent
US08945397B2

Procedure details

19.6 kg of 37% aqueous formaldehyde solution and 16.3 kg of DMF were added to a reactor and then the reactor was cooled to 5° C. 33.3 kg of 33% aqueous dimethylamine solution was added. The reaction mixture was stirred for an additional hour at 0-5° C. upon completion of addition. 11.8 kg of concentrated sulfuric acid was added slowly to the mixture while the temperature was maintained below 10° C. The mixture was stirred for an additional 15 minutes and cooled to 5° C. A solution of 30 kg of 5,6-dichloroindole in 30 kg of DMF was added slowly to the reactor and stirred for an additional hour at 5° C. The mixture was allowed to warm to room temperature and stirred for 24 hrs. The mixture was then added to a reactor containing a solution of 50 kg industrial sodium chloride in 1600 L water. To this reactor was added 10 kg activated carbon and the mixture stirred for 30 minutes. Upon filtration, the filtrate was adjusted to pH>12 with 20% aqueous sodium hydroxide solution. The precipitate was filtered, washed with water until pH=7-8, centrifuged, and dried to yield crude 35 kg 5,6-dichlorogramine. Recrystallization in 70% ethanol produced the pure product with melting point of 150-154° C.
Quantity
19.6 kg
Type
reactant
Reaction Step One
Name
Quantity
16.3 kg
Type
solvent
Reaction Step One
Quantity
33.3 kg
Type
reactant
Reaction Step Two
Quantity
11.8 kg
Type
reactant
Reaction Step Three
Quantity
30 kg
Type
reactant
Reaction Step Four
Name
Quantity
30 kg
Type
solvent
Reaction Step Four
Quantity
50 kg
Type
reactant
Reaction Step Five
Name
Quantity
1600 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]=O.[CH3:3][NH:4][CH3:5].S(=O)(=O)(O)O.[Cl:11][C:12]1[CH:13]=[C:14]2[C:18](=[CH:19][C:20]=1[Cl:21])[NH:17][CH:16]=[CH:15]2.[Cl-].[Na+]>CN(C=O)C.O>[CH3:3][N:4]([CH2:1][C:15]1[C:14]2[C:18](=[CH:19][C:20]([Cl:21])=[C:12]([Cl:11])[CH:13]=2)[NH:17][CH:16]=1)[CH3:5] |f:4.5|

Inputs

Step One
Name
Quantity
19.6 kg
Type
reactant
Smiles
C=O
Name
Quantity
16.3 kg
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
33.3 kg
Type
reactant
Smiles
CNC
Step Three
Name
Quantity
11.8 kg
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
30 kg
Type
reactant
Smiles
ClC=1C=C2C=CNC2=CC1Cl
Name
Quantity
30 kg
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
50 kg
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
1600 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for an additional hour at 0-5° C. upon completion of addition
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 10° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for an additional 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C
STIRRING
Type
STIRRING
Details
stirred for an additional hour at 5° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 24 hrs
Duration
24 h
ADDITION
Type
ADDITION
Details
The mixture was then added to a reactor
ADDITION
Type
ADDITION
Details
To this reactor was added 10 kg
STIRRING
Type
STIRRING
Details
the mixture stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Upon filtration
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water until pH=7-8
CUSTOM
Type
CUSTOM
Details
centrifuged, and dried

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC1=CNC2=CC(=C(C=C21)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 35 kg
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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